2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-1-carboxamide
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Overview
Description
2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of cyclobutyl, pyrazolyl, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutyl and pyrazolyl intermediates, which are then coupled with the pyrrolidine moiety under specific reaction conditions. Common reagents used in these steps include organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-2-carboxamide
- 2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-3-carboxamide
Uniqueness
2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-cyclobutyl-N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-14(2)10-12-24-19(15(3)4)17(13-21-24)22-20(25)23-11-6-9-18(23)16-7-5-8-16/h13-16,18H,5-12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQZYIYGGMIZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)NC(=O)N2CCCC2C3CCC3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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